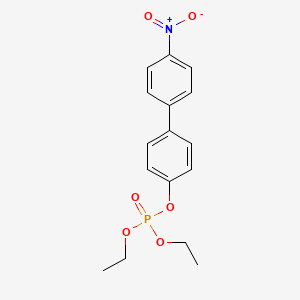
Phosphoric acid, diethyl (4-(4-nitrophenyl)phenyl) ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phosphoric acid, diethyl (4-(4-nitrophenyl)phenyl) ester is an organophosphate compound with the molecular formula C10H14NO6P. It is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by the presence of a phosphoric acid esterified with diethyl groups and a nitrophenyl group, making it a versatile chemical with unique properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of phosphoric acid, diethyl (4-(4-nitrophenyl)phenyl) ester typically involves the esterification of phosphoric acid with diethyl groups in the presence of a nitrophenyl group. One common method involves the reaction of diethyl phosphorochloridate with 4-nitrophenol under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The reaction mixture is typically purified using techniques such as distillation or recrystallization to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions
Phosphoric acid, diethyl (4-(4-nitrophenyl)phenyl) ester undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of water or aqueous acids/bases, leading to the formation of phosphoric acid and the corresponding alcohol.
Oxidation: The nitrophenyl group can undergo oxidation reactions, forming nitro derivatives.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the diethyl groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Water, acids (e.g., hydrochloric acid), or bases (e.g., sodium hydroxide).
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Hydrolysis: Phosphoric acid and 4-nitrophenol.
Oxidation: Nitro derivatives of the phenyl group.
Substitution: Various substituted phosphoric acid esters.
Aplicaciones Científicas De Investigación
Phosphoric acid, diethyl (4-(4-nitrophenyl)phenyl) ester has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other organophosphate compounds.
Biology: Employed in enzyme assays and as a substrate for studying enzyme kinetics.
Medicine: Investigated for its potential use in drug development and as a model compound for studying the metabolism of organophosphates.
Industry: Utilized in the production of pesticides and as an intermediate in the synthesis of various chemicals.
Mecanismo De Acción
The mechanism of action of phosphoric acid, diethyl (4-(4-nitrophenyl)phenyl) ester involves its interaction with biological molecules, particularly enzymes. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing the normal substrate from binding. This inhibition can lead to various biochemical effects, depending on the enzyme targeted. The nitrophenyl group plays a crucial role in the binding affinity and specificity of the compound.
Comparación Con Compuestos Similares
Phosphoric acid, diethyl (4-(4-nitrophenyl)phenyl) ester can be compared with other similar compounds, such as:
Phosphoric acid, dimethyl 4-nitrophenyl ester: Similar structure but with dimethyl groups instead of diethyl groups.
Diethyl p-nitrophenyl phosphate: Another organophosphate with similar applications but different structural features.
Paraoxon: A related compound used as a pesticide with a similar mechanism of action.
The uniqueness of this compound lies in its specific ester groups and the presence of the nitrophenyl moiety, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
37782-06-2 |
|---|---|
Fórmula molecular |
C16H18NO6P |
Peso molecular |
351.29 g/mol |
Nombre IUPAC |
diethyl [4-(4-nitrophenyl)phenyl] phosphate |
InChI |
InChI=1S/C16H18NO6P/c1-3-21-24(20,22-4-2)23-16-11-7-14(8-12-16)13-5-9-15(10-6-13)17(18)19/h5-12H,3-4H2,1-2H3 |
Clave InChI |
SNOOFCJQIAHNDO-UHFFFAOYSA-N |
SMILES canónico |
CCOP(=O)(OCC)OC1=CC=C(C=C1)C2=CC=C(C=C2)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



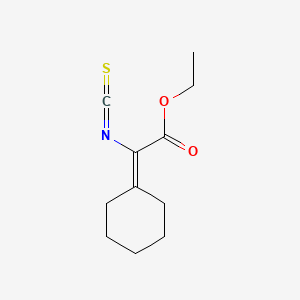
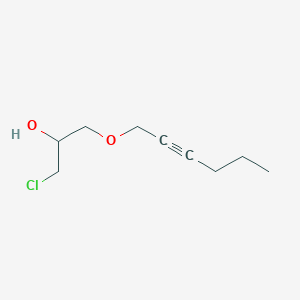


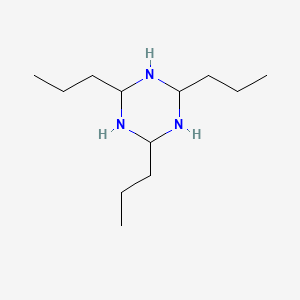



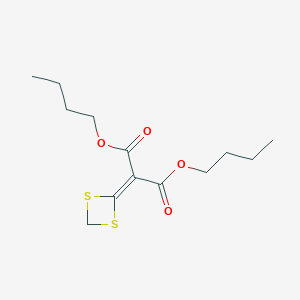

![4-[(Prop-2-en-1-yl)oxy]benzene-1-sulfonic acid](/img/structure/B14666107.png)
![5-[4-(Pentyloxy)phenyl]-2-phenylpyrimidine](/img/structure/B14666109.png)

